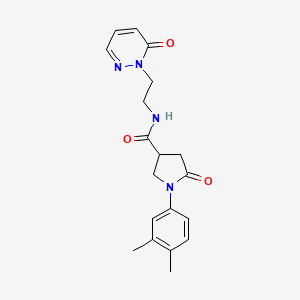

1-(3,4-dimethylphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide

Description

1-(3,4-Dimethylphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 3,4-dimethylphenyl substituent at the 1-position and a pyridazinyl-ethyl moiety at the carboxamide nitrogen. Its structural complexity, including the pyridazinyl ring and dimethylphenyl group, differentiates it from simpler carboxamide analogs .

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-5-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-13-5-6-16(10-14(13)2)22-12-15(11-18(22)25)19(26)20-8-9-23-17(24)4-3-7-21-23/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQYMPBOGALXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C(=O)C=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(3,4-dimethylphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine core and incorporates both a dimethylphenyl and a pyridazinone moiety, suggesting diverse applications in drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, utilizing reagents such as acetic anhydride and various bases for deprotonation. The reaction conditions require careful temperature control and the use of solvents like ethanol or dichloromethane to optimize yields and purity .

Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic effects by inhibiting specific pathways involved in pain perception. The mechanism of action likely involves interaction with biological targets such as enzymes or receptors relevant to these pathways .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various biological targets. For instance, it has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways, showing promising results comparable to standard inhibitors .

Table 1: In Vitro Biological Activity Data

In Vivo Studies

Animal model studies have demonstrated the compound's potential as an analgesic and anti-inflammatory agent. For example, in rodent models, it exhibited significant reduction in pain responses when administered at therapeutic doses .

Case Study: Analgesic Activity in Rodent Models

A study evaluated the analgesic effects of the compound using the formalin test in mice. Results indicated a significant decrease in pain behavior compared to control groups, suggesting effective analgesic properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolidine core and substituents can significantly affect biological activity. Compounds with additional functional groups showed enhanced potency against target enzymes, highlighting the importance of structural optimization in drug design .

Comparaison Avec Des Composés Similaires

1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

- Substituents :

- 3,5-Dimethylphenyl group attached via a carbamoyl-methoxy linker.

- Phenylethyl group at the carboxamide nitrogen.

- Key Differences: The 3,5-dimethylphenyl substituent (vs. 3,4-dimethyl in the target compound) may alter steric interactions and lipophilicity.

1-(2,3-Dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

- Substituents :

- 2,3-Dimethylphenyl group.

- Thiadiazolyl-isopropyl moiety at the carboxamide nitrogen.

- 2,3-Dimethylphenyl (vs. 3,4-dimethyl) may reduce steric hindrance near the pyrrolidone core, affecting binding affinity .

Data Tables

Research Findings and Implications

- Substituent Position Effects: The position of methyl groups on the phenyl ring (3,4 vs. 2,3 or 3,5) influences steric and electronic profiles.

- Heterocyclic Moieties :

- Biological Activity :

- Analogs with phenylethyl groups (e.g., ) show reduced solubility due to increased hydrophobicity, whereas pyridazinyl-ethyl or thiadiazolyl groups balance hydrophilicity and target engagement .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions, cyclization, and condensation. Critical parameters include:

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency .

- Temperature control : Optimal ranges (e.g., 60–80°C) prevent side reactions and ensure regioselectivity .

- Catalysts : Trifluoroacetic acid or palladium-based catalysts accelerate coupling reactions .

- Purification : Column chromatography or recrystallization improves purity, with yields often exceeding 70% under optimized conditions .

Q. Which spectroscopic and analytical techniques confirm structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate the pyrrolidine ring, aromatic substituents, and carboxamide linkage .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of substituents .

- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and amide (N–H) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. normal) or concentrations (µM vs. nM ranges) .

- Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to confirm activity .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., dimethylphenyl vs. trifluoromethyl groups) to isolate pharmacophores .

Q. What computational strategies predict binding affinity and selectivity?

- Molecular Docking : Models interactions with target enzymes (e.g., kinases) using software like AutoDock .

- Quantitative SAR (QSAR) : Correlates electronic properties (e.g., logP, polar surface area) with activity .

- Molecular Dynamics (MD) : Simulates binding stability under physiological conditions (e.g., solvation effects) .

Q. What experimental approaches optimize metabolic stability and pharmacokinetics?

- In vitro microsomal assays : Assess hepatic clearance using liver microsomes and LC-MS for metabolite identification .

- Plasma protein binding : Use equilibrium dialysis to evaluate free drug availability .

- In vivo models : Rodent studies track bioavailability and half-life, with dose adjustments based on LC-MS/MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.